molecular formula C15H26N2O3 B6651321 2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid

2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid

Cat. No.: B6651321
M. Wt: 282.38 g/mol
InChI Key: GCIJYUCQPJVKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of diazepanes It is characterized by the presence of a cyclopentylacetyl group attached to a diazepane ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.

    Introduction of the Cyclopentylacetyl Group: The cyclopentylacetyl group is introduced via acylation reactions, where cyclopentylacetyl chloride reacts with the diazepane ring in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]butanoic acid
  • 2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]pentanoic acid

Uniqueness

2-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid is unique due to its specific structural features, such as the combination of a cyclopentylacetyl group with a diazepane ring and a propanoic acid moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(2-cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-12(15(19)20)16-7-4-8-17(10-9-16)14(18)11-13-5-2-3-6-13/h12-13H,2-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJYUCQPJVKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCN(CC1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.